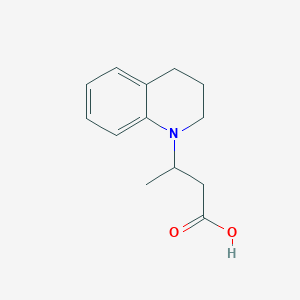

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid

CAS No.: 1153828-45-5

Cat. No.: VC2542043

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1153828-45-5 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 3-(3,4-dihydro-2H-quinolin-1-yl)butanoic acid |

| Standard InChI | InChI=1S/C13H17NO2/c1-10(9-13(15)16)14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,15,16) |

| Standard InChI Key | IJMJLAWKVGWSMG-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)N1CCCC2=CC=CC=C21 |

| Canonical SMILES | CC(CC(=O)O)N1CCCC2=CC=CC=C21 |

Introduction

Chemical Identity and Structure

Basic Information

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid is characterized by its unique molecular structure that combines a tetrahydroquinoline scaffold with a butanoic acid chain. This structural arrangement provides the compound with distinctive chemical and biological properties that make it relevant for various research applications.

The compound is identified by the following key parameters:

| Parameter | Value |

|---|---|

| IUPAC Name | 3-(3,4-dihydro-2H-quinolin-1-yl)butanoic acid |

| CAS Number | 1153828-45-5 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| InChI Key | IJMJLAWKVGWSMG-UHFFFAOYSA-N |

| InChI | InChI=1S/C13H17NO2/c1-10(9-13(15)16)14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,15,16) |

The compound features a tetrahydroquinoline structure where the nitrogen at position 1 is connected to a butanoic acid chain. This arrangement creates a tertiary amine structure with the nitrogen serving as the connection point between the two major structural components.

Structural Features

The tetrahydroquinoline portion of the molecule consists of a benzene ring fused with a partially saturated piperidine ring, creating a bicyclic structure. The saturation of the heterocyclic ring distinguishes tetrahydroquinolines from their fully aromatic quinoline counterparts, affecting both their chemical reactivity and biological properties.

Key structural features include:

-

A benzene ring providing aromaticity and potential sites for electrophilic substitution

-

A saturated nitrogen-containing six-membered ring

-

A tertiary amine nitrogen serving as a potential hydrogen bond acceptor

-

A butanoic acid chain contributing acidic properties and potential for derivatization

-

A chiral center at the alpha position of the butanoic acid chain

These structural elements collectively contribute to the compound's physicochemical properties and its potential interactions with biological systems.

Physical and Chemical Properties

Physicochemical Characteristics

While specific experimental data for 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid is limited in the available literature, its properties can be inferred based on structural analysis and comparison with similar compounds:

The compound's amphiphilic nature, with both hydrophobic (tetrahydroquinoline) and hydrophilic (carboxylic acid) moieties, likely contributes to its potential for interactions with both lipophilic and hydrophilic environments in biological systems.

Chemical Reactivity

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid possesses several reactive functional groups that can participate in various chemical transformations:

Carboxylic Acid Reactivity

The butanoic acid portion can undergo typical carboxylic acid reactions:

-

Esterification with alcohols to form esters

-

Amidation with amines to form amides

-

Salt formation with bases

-

Reduction to alcohols or aldehydes

Nitrogen Reactivity

The tertiary amine nitrogen, while less reactive than primary or secondary amines, can still participate in:

-

Oxidation reactions (e.g., N-oxide formation)

-

Quaternization with alkyl halides

-

Coordination with metals as a Lewis base

Aromatic Ring Reactivity

The benzene portion of the tetrahydroquinoline can undergo:

-

Electrophilic aromatic substitution (e.g., halogenation, nitration)

-

Oxidation of the saturated ring

-

Reduction of the aromatic ring under harsh conditions

Synthesis Methods

N-Alkylation Approach

One potential synthetic route involves the N-alkylation of 1,2,3,4-tetrahydroquinoline with appropriate butanoic acid derivatives:

-

Reaction of 1,2,3,4-tetrahydroquinoline with a suitable butanoic acid derivative (e.g., 3-bromobutanoic acid or its ester)

-

Base-promoted alkylation under appropriate conditions

-

Hydrolysis of any ester intermediates to yield the final carboxylic acid

This approach is supported by similar N-alkylation reactions reported for related tetrahydroquinoline derivatives, such as the synthesis of tert-butyl 4-(7-hydroxy-3,4-dihydroquinolin-1(2H)-yl)butanoate .

Alternative Approaches

Other potential synthetic strategies might include:

-

Reductive amination reactions between tetrahydroquinoline and appropriate aldehydes or ketones, followed by carboxylation

-

Michael addition reactions using tetrahydroquinoline as a nucleophile

-

Cyclization reactions starting from appropriately substituted anilines

The choice of synthetic route would depend on factors such as available starting materials, desired scale, and considerations of regioselectivity and stereoselectivity .

Purification Methods

Purification of 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid likely involves standard techniques used for similar organic compounds:

-

Column chromatography (silica gel, reversed-phase)

-

Recrystallization from appropriate solvent systems

-

Preparative HPLC for high-purity requirements

-

Acid-base extraction methods leveraging the compound's carboxylic acid functionality

These purification strategies would be selected based on the specific impurity profile and scale of synthesis.

Biological Activities

Neurotransmitter Receptor Interactions

Research indicates that 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid and related compounds exhibit significant interactions with neurotransmitter receptors. These interactions form the basis for potential therapeutic applications in neurological and psychiatric research.

The tetrahydroquinoline scaffold has been identified in numerous bioactive compounds that interact with various receptor systems, including:

| Receptor System | Potential Interaction Type | Physiological Significance |

|---|---|---|

| Glutamate receptors | Modulation | Influence on excitatory neurotransmission |

| GABA receptors | Potential allosteric effects | Inhibitory neurotransmission regulation |

| Dopamine receptors | Binding interactions | Relevance to motor function and reward pathways |

| Serotonin receptors | Structure-dependent binding | Implications for mood regulation |

These receptor interactions may contribute to the compound's potential neuroprotective effects through modulation of glutamate signaling pathways.

Other Biological Activities

Based on the structural features of 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid and known properties of related tetrahydroquinoline derivatives, several other biological activities may be predicted:

Antimicrobial Activity

Tetrahydroquinoline derivatives have demonstrated antimicrobial properties in various studies. The mechanisms may involve:

-

Disruption of bacterial cell membranes

-

Inhibition of essential bacterial enzymes

-

Interference with bacterial DNA replication or protein synthesis

Anticancer Properties

Potential anticancer activities may be associated with:

-

Induction of apoptosis in cancer cells

-

Inhibition of cell proliferation pathways

-

Modulation of enzymes involved in cancer cell metabolism

Neuroprotective Effects

The compound's potential neuroprotective properties might be related to:

-

Influence on neurotransmitter balance

-

Protective effects against excitotoxicity

-

Modulation of inflammatory responses in neural tissues

Structure-Activity Relationships

Key Structural Determinants

Understanding the relationship between the structure of 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid and its biological activities is essential for optimizing its potential applications. Key structural elements that influence activity include:

-

The tetrahydroquinoline core, which provides a rigid scaffold for receptor interactions

-

The nitrogen atom position and its electronic properties

-

The butanoic acid side chain length and orientation

-

The potential chiral center and its stereochemical configuration

Modifications to these structural elements could significantly alter the compound's biological activity profile, potentially enhancing selectivity for specific targets or improving pharmacokinetic properties.

Comparison with Structurally Related Compounds

Comparing 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid with structurally related compounds provides insights into structure-activity relationships:

These structural variations highlight how modifications to the core scaffold and functional groups can significantly impact physicochemical properties and potentially alter biological activities .

Research Applications

Medicinal Chemistry Applications

The unique structural features and potential biological activities of 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid make it valuable in several areas of medicinal chemistry:

Drug Discovery

The compound serves as:

-

A potential lead structure for novel therapeutics

-

A template for structure-activity relationship studies

-

A starting point for the development of more selective receptor ligands

Pharmacological Tools

As a research tool, the compound may be useful for:

-

Probing receptor binding sites and mechanisms

-

Investigating neurotransmitter pathways

-

Developing assays for receptor function studies

Synthetic Chemistry Applications

In synthetic organic chemistry, 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid serves multiple functions:

-

As an intermediate in the synthesis of more complex quinoline derivatives

-

As a building block for the construction of combinatorial libraries

-

As a model system for studying N-alkylation reactions and their selectivity

These applications contribute to method development in organic synthesis and expand the toolkit available to medicinal chemists.

Analytical Applications

The compound may also find applications in analytical chemistry:

-

As a reference standard for HPLC, GC, or MS analysis

-

For method development in the analysis of tetrahydroquinoline derivatives

-

As a model compound for studying fragmentation patterns in mass spectrometry

These analytical applications support research across multiple scientific disciplines, from pharmaceutical analysis to forensic science.

Current Research and Future Perspectives

Recent Research Trends

Current research involving 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid and related tetrahydroquinoline derivatives focuses on several key areas:

-

Exploration of novel synthetic routes with improved efficiency and scalability

-

Investigation of specific receptor interactions and their physiological significance

-

Development of structure-activity relationships to enhance selectivity and potency

-

Evaluation of potential therapeutic applications, particularly in neurological disorders

Research indicates that compounds related to 3-(1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid exhibit significant interactions with neurotransmitter receptors, suggesting promising avenues for future investigation.

Future Research Directions

Several promising directions for future research on 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid include:

Medicinal Chemistry

-

Development of more selective analogs targeting specific receptor subtypes

-

Exploration of potential applications in neurodegenerative diseases

-

Investigation of structure-based drug design approaches

-

Evaluation of combination therapies with established drugs

Synthetic Methodology

-

Development of enantioselective synthetic routes

-

Exploration of greener synthesis methods

-

Investigation of novel derivatization strategies

-

Application of flow chemistry for efficient scale-up

Biological Evaluation

-

Detailed mechanistic studies of receptor interactions

-

Investigation of effects on specific neurological pathways

-

Evaluation of pharmacokinetic properties and metabolism

-

Assessment of potential for drug-drug interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume